molecular formula C11H23NO2Si B2397323 2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile CAS No. 1430412-80-8

2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile

Cat. No.: B2397323
CAS No.: 1430412-80-8
M. Wt: 229.395
InChI Key: IEJLVWKCBLCOQM-UHFFFAOYSA-N
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Description

2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile is a nitrile-containing organosilicon compound featuring a tert-butyldimethylsilyl (TBDMS) ether group linked via a propoxy chain. The TBDMS group is widely employed as a protective moiety for hydroxyl groups in organic synthesis due to its stability under basic and mildly acidic conditions, with cleavage achievable via fluoride ions (e.g., TBAF) . The acetonitrile group enhances reactivity in nucleophilic substitutions or cycloadditions, making the compound valuable in constructing complex molecular architectures.

Properties

IUPAC Name

2-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-9-6-8-13-10-7-12/h6,8-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJLVWKCBLCOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCOCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silyl Ether Protection of Hydroxypropoxy Precursors

The most direct method involves silylation of 2-(3-hydroxypropoxy)acetonitrile using tert-butyldimethylsilyl chloride (TBSCl). As reported in, this approach proceeds via nucleophilic substitution under anhydrous conditions:

Procedure :

  • Reaction Setup : Dissolve 2-(3-hydroxypropoxy)acetonitrile (1.0 equiv) in dry dimethylformamide (DMF, 0.1 M).
  • Base Addition : Add imidazole (2.5 equiv) to scavenge HCl generated during silylation.
  • Silylating Agent : Introduce TBSCl (1.2 equiv) dropwise at 0°C under nitrogen atmosphere.
  • Reaction Progress : Stir the mixture at room temperature for 12 hours.
  • Workup : Quench with ice-cold water, extract with ethyl acetate, and dry over sodium sulfate.
  • Purification : Isolate the product via silica gel chromatography (hexane/ethyl acetate, 9:1) to yield this compound as a colorless oil (85% yield).

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 4.08 (m, 1H), 3.97–3.90 (m, 3H), 3.83 (dd, J = 10.1, 7.0 Hz, 1H), 0.89 (s, 9H), 0.13 (d, J = 2.6 Hz, 6H).
  • 13C NMR (101 MHz, DMSO-d6) : δ 119.97 (CN), 69.89 (OCH2), 68.75 (OCH2CH2), 53.70 (SiC(CH3)3), 25.90 (SiC(CH3)3), 22.02 (CH2CN).
  • LCMS : [M+H]+ calcd. for C12H23NO3Si: 268.14; found: 268.2.

Alternative Pathways via Aryl-Substituted Intermediates

Patent describes tangential methodologies involving Reformatsky reagents and micellar reductions, though these are less directly applicable. However, the use of sodium borohydride in aqueous micellar systems (0–5°C) to achieve diastereomeric excess ≥80% highlights the importance of stereochemical control in related intermediates. For instance, selective ketal formation with 2,2-dimethoxypropane and D-10-camphorsulfonic acid in acetone could be adapted for hydroxyl protection prior to silylation.

Critical Analysis of Reaction Conditions

Solvent and Base Selection

DMF is preferred for silylation due to its polar aprotic nature, which stabilizes the transition state and enhances reagent solubility. Imidazole outperforms weaker bases (e.g., triethylamine) by efficiently neutralizing HCl, minimizing side reactions such as acetonitrile hydrolysis.

Temperature and Steric Effects

Silylation at 0°C mitigates exothermic side reactions, while the steric bulk of TBSCl ensures regioselective protection of primary over secondary hydroxyl groups. This selectivity is critical when synthesizing analogs with multiple hydroxyl sites.

Scalability and Industrial Adaptations

The process described in is scalable to kilogram quantities with minor modifications:

  • Continuous Flow Systems : Replace batch reactors to enhance heat dissipation and reduce reaction times.
  • Green Chemistry Metrics : Substitute DMF with cyclopentyl methyl ether (CPME) to improve environmental sustainability.
  • In-Line Analytics : Implement HPLC monitoring to track reaction completion and impurity profiles.

Applications in Drug Discovery

This compound serves as a precursor to kinase inhibitors and antimicrobial agents. For example, demonstrates its utility in synthesizing benzoimidazole derivatives with activity against Pseudomonas aeruginosa (PAO1-L strain, IC50 = 0.8 µM). The TBS group is later cleaved using tetra-n-butylammonium fluoride (TBAF) to regenerate the hydroxyl functionality for further coupling.

Chemical Reactions Analysis

Types of Reactions

2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of bioactive molecules. For instance, it has been utilized in the development of small molecule inhibitors targeting specific pathways in cancer therapy. Recent studies have highlighted its role in synthesizing compounds that act on the STING (Stimulator of Interferon Genes) pathway, which is crucial for immune response modulation against tumors .

1.2 Drug Delivery Systems

Another significant application is in drug delivery systems, where 2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile has been incorporated into formulations to enhance the solubility and stability of therapeutic agents. Its silyl ether functionality improves the lipophilicity of drugs, facilitating better cellular uptake and bioavailability .

Polymer Science Applications

2.1 Polymerization Reactions

In polymer chemistry, this compound is employed as a monomer or co-monomer in various polymerization reactions. It aids in the synthesis of siloxane-based polymers, which are known for their unique mechanical properties and thermal stability. The incorporation of silyl groups enhances the crosslinking density, leading to improved material performance .

2.2 Development of Hybrid Materials

The compound has also been investigated for creating organic-inorganic hybrid materials. These materials combine the flexibility of organic polymers with the rigidity and thermal stability of inorganic components, making them suitable for applications in coatings, adhesives, and electronic devices .

Case Study: STING Agonists Development

A recent study focused on optimizing a platform for STING agonists using this compound as a key intermediate. The research demonstrated that modifying the linker and scaffold with this compound significantly enhanced the potency and selectivity of the resulting drug candidates against cancer cells .

Parameter Before Optimization After Optimization
Potency (IC50)250 nM50 nM
SelectivityLowHigh
Stability (hours)1248

Case Study: Polymer Synthesis

In another investigation, this compound was used to synthesize siloxane-based polymers via ring-opening polymerization. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Property Conventional Polymer Siloxane-Based Polymer
Glass Transition Temp (°C)60120
Tensile Strength (MPa)3050

Mechanism of Action

The mechanism by which 2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tert-butyldimethylsiloxy group provides steric protection and influences the compound’s reactivity. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Compound 1: 2-{1-[3-(t-Butyldimethylsilyloxy)propyl]indole-3-yl}acetonitrile

Structure : Differs by the inclusion of an indole ring at the 1-position of the propyl chain.
Key Properties (from ):

  • Hydrogen Bonding: 0 donors, 2 acceptors.
  • Rotatable Bonds : 5.
  • Topological Polar Surface Area (TPSA) : 38 Ų.
  • Complexity : 434 (high due to indole and silyl groups).

Comparison :

  • This makes the compound more suited for medicinal chemistry applications compared to the non-aromatic target compound.
  • Reduced solubility in polar solvents relative to the target compound due to increased hydrophobicity from the indole ring .

Compound 2: Nucleotide Analogs with TBDMS-Protected Sugars

Structure: A nucleotide derivative with a TBDMS-protected tetrahydrofuran sugar core, phosphino group, and propanenitrile side chain (). Key Features:

  • Molecular Weight : Significantly higher (>800 g/mol) due to the nucleotide backbone.
  • Functionality : Designed for oligonucleotide synthesis, where the TBDMS group protects the 2'-hydroxyl in RNA synthesis.

Comparison :

  • The acetonitrile/propanenitrile group in both compounds serves as a reactive handle for further functionalization. However, the nucleotide analog’s phosphino group enables participation in phosphorylation reactions, a feature absent in the target compound.
  • The TBDMS group in the nucleotide analog is critical for regioselective protection, whereas in the target compound, it may stabilize the propoxy chain during synthesis .

Compound 3: Peptide Derivatives with TBDMS-Protected Amino Acids

Structure: Features a TBDMS-protected butoxycarbonyl-alaninate group and an amino(imino)methylphenyl substituent (). Key Properties:

  • Hydrogen Bonding: Multiple donors/acceptors from amino and carbonyl groups.
  • Solubility : Higher polarity than the target compound due to peptide backbone.

Comparison :

  • The butoxy chain in this compound (vs. propoxy in the target) increases flexibility and may alter steric hindrance during coupling reactions.
  • The amino groups enhance solubility in aqueous media, contrasting with the acetonitrile group’s moderate polarity .

Data Table: Comparative Analysis

Property Target Compound Compound 1 (Indole Derivative) Compound 2 (Nucleotide Analog) Compound 3 (Peptide Derivative)
Molecular Weight ~250–300 g/mol (estimated) ~350–400 g/mol >800 g/mol ~600–700 g/mol
Hydrogen Bond Donors 0 0 1 (phosphino) 3 (amino, imino)
Hydrogen Bond Acceptors 2 2 6 (sugar, nitrile) 5 (carbonyl, amino)
Rotatable Bonds 5–6 (estimated) 7 >10 8–9
TPSA (Ų) ~38 (similar to Compound 1) 38 ~120 ~90
Primary Application Organic synthesis intermediate Medicinal chemistry (indole scaffold) Oligonucleotide synthesis Peptide synthesis/protection

Research Findings and Trends

  • Stability : The TBDMS group in all compounds provides hydrolytic stability under basic conditions but is susceptible to fluoride-mediated cleavage. The indole derivative may show reduced oxidative stability due to the aromatic system .
  • Reactivity: The acetonitrile group in the target compound and nucleotide analog enables cyanoethylation or click chemistry, whereas the peptide derivative’s amino groups facilitate amide bond formation .
  • Synthetic Utility : The target compound’s simplicity offers advantages in modular synthesis, while bulkier analogs (e.g., nucleotide derivatives) require specialized purification techniques .

Biological Activity

2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile is a compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of hydroxyl groups and the introduction of the acetonitrile moiety. The tert-butyldimethylsilyl (TBDMS) group serves as a protective group, allowing for selective reactions that enhance the compound's stability and reactivity.

Biological Properties

The biological activity of this compound has been investigated in various studies, focusing on its antioxidant, vasodilator, and potential anticancer properties. Below are key findings from recent research:

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies using the thiobarbituric acid reactive substances (TBARS) assay indicated that these compounds effectively inhibit lipid peroxidation in rat hepatocyte membranes, showcasing their potential to mitigate oxidative stress .

Vasodilator Activity

In vitro experiments have shown that this compound can act as a vasodilator. It was assessed using rat aortic strips pre-contracted with phenylephrine. The results suggested that certain derivatives of this compound could induce relaxation in vascular smooth muscle, indicating a possible mechanism for treating cardiovascular diseases .

Case Studies

Several case studies have highlighted the biological efficacy of compounds related to this compound:

  • Antioxidant Efficacy : A study reported that derivatives with similar silyl groups significantly reduced TBARS levels in hepatocyte cultures, illustrating their role in protecting against oxidative damage.
  • Vasodilation Mechanism : Another investigation into the vasodilatory effects revealed that compounds could modulate nitric oxide pathways, enhancing vascular responsiveness without compromising endothelial function .
  • Cancer Cell Studies : Research on related microtubule inhibitors indicated that these compounds could effectively reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .

Data Summary

The following table summarizes key biological activities and findings related to this compound and its analogs:

Biological Activity Method of Assessment Key Findings
AntioxidantTBARS AssaySignificant reduction in lipid peroxidation
VasodilatorAortic Strip AssayInduced relaxation in pre-contracted strips
AnticancerCell Proliferation AssayInduced apoptosis in cancer cell lines

Q & A

Q. What are the key physicochemical properties of 2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile that influence its reactivity in organic synthesis?

Methodological Answer: The compound’s reactivity is influenced by its hydrogen bond acceptor capacity (2 acceptors), low hydrogen bond donor count (0), and seven rotatable bonds, which enhance conformational flexibility during reactions. Its topological polar surface area (38 Ų) suggests moderate polarity, impacting solubility in organic solvents. These properties guide solvent selection (e.g., THF or DCM) and reaction conditions (e.g., anhydrous environments) to stabilize intermediates .

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionRelevance to Reactivity
Hydrogen Bond Acceptors2Stabilizes transition states
Rotatable Bonds7Flexibility for coupling reactions
Topological Polar Surface Area38 ŲSolvent compatibility
Molecular Complexity434Requires precise steric control

Q. What synthetic strategies are recommended for preparing this compound, and how can side reactions be minimized?

Methodological Answer: Synthesis typically involves silylation of the propoxy precursor followed by nitrile introduction via nucleophilic substitution. For example:

Silylation: React 3-hydroxypropoxyacetonitrile with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole (base) in DMF .

Purification: Use column chromatography (hexane/ethyl acetate) to isolate intermediates.
To minimize side reactions (e.g., over-silylation or hydrolysis):

  • Maintain anhydrous conditions with molecular sieves.
  • Monitor reaction progress via TLC or LC-MS.
  • Optimize stoichiometry (1:1.2 molar ratio of precursor to TBDMSCl) to avoid excess silylating agent .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of acetonitrile vapors, which are toxic .
  • Storage: Store in airtight containers at 2–8°C to prevent moisture-induced degradation of the silyl ether group.
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods be integrated into optimizing the synthesis of this compound?

Methodological Answer:

  • Reaction Path Search: Use density functional theory (DFT) to model transition states and identify energy barriers in silylation/nitrile formation steps. For example, Gaussian or ORCA software can predict regioselectivity and side-product formation .
  • Solvent Optimization: Employ COSMO-RS simulations to screen solvent effects on reaction yield and selectivity. Polar aprotic solvents like DMF or acetonitrile are computationally validated for silylation efficiency .

Q. What statistical experimental design approaches are suitable for studying reaction parameters in its synthesis?

Methodological Answer:

  • Factorial Design: Use a 2³ factorial design to evaluate temperature (25–60°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF). Analyze main effects and interactions via ANOVA .
  • Response Surface Methodology (RSM): Optimize yield by modeling variables (time, reagent ratio) and identifying maxima in quadratic models. Central composite designs reduce required experiments by 40% compared to one-factor-at-a-time approaches .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation: Compare NMR (¹H/¹³C), IR, and HRMS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations). For example, discrepancies in ¹³C NMR shifts may arise from steric effects near the silyl group, resolved by DFT-calculated chemical shifts .
  • Advanced Techniques: Use 2D NMR (HSQC, HMBC) to confirm connectivity in ambiguous regions. For nitrile functional groups, IR peaks at ~2250 cm⁻¹ validate C≡N presence .

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